molecular formula C22H26BrNO4 B2751036 (3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1421530-87-1

(3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2751036
CAS No.: 1421530-87-1
M. Wt: 448.357
InChI Key: GWZUYDBBTNIUHO-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a piperidine ring, and a dimethoxybenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the piperidine intermediate.

    Introduction of the Dimethoxybenzyl Ether: The final step involves the formation of the ether linkage through a Williamson ether synthesis, where the piperidine intermediate reacts with 3,5-dimethoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the presence of the bromophenyl and dimethoxybenzyl groups may enhance its activity against certain biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for (3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the piperidine ring might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)(4-methylpiperidin-1-yl)methanone: Lacks the dimethoxybenzyl group, potentially reducing its biological activity.

    (4-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone: Positional isomer with different electronic properties.

    (3-Chlorophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone: Chlorine substitution instead of bromine, which may alter reactivity and binding affinity.

Uniqueness

The combination of the bromophenyl group, piperidine ring, and dimethoxybenzyl ether in (3-Bromophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone provides a unique scaffold that can be further modified for various applications. Its structural features offer a balance of hydrophobic and hydrophilic properties, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

(3-bromophenyl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrNO4/c1-26-20-10-17(11-21(13-20)27-2)15-28-14-16-6-8-24(9-7-16)22(25)18-4-3-5-19(23)12-18/h3-5,10-13,16H,6-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZUYDBBTNIUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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